Senampeline A

説明

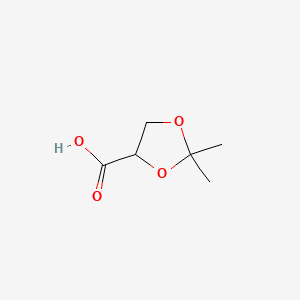

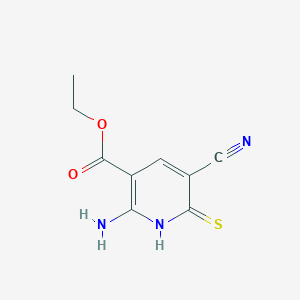

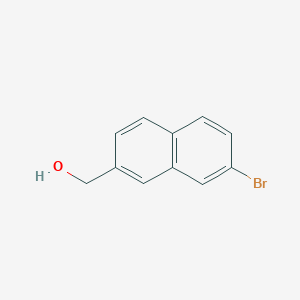

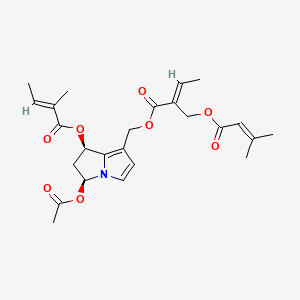

Senampeline A is a natural compound with the molecular formula C25H31NO8 and a molecular weight of 473.52 g/mol . It is an alkaloid type of compound and is sourced from the herbs of Senecio cissampelinus . It appears as a powder .

Molecular Structure Analysis

This compound has a complex molecular structure. Its chemical name is [(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-(3-methylbut-2-enoyloxymethyl)but-2-enoate . More detailed structural analysis would require advanced techniques like X-ray crystallography .Physical and Chemical Properties Analysis

This compound is a powder . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . It should be stored in a desiccated environment at -20°C .科学的研究の応用

Förster Resonance Energy Transfer (FRET) Technology

Förster resonance energy transfer technology is extensively utilized in biological and biomedical fields to elucidate protein interactions, both dynamically and in steady states. A recent development in FRET-based technologies has enabled the determination of protein interaction dissociation constants and high-throughput screening assays of SUMOylation, showcasing a novel quantitative FRET-based protease assay for analyzing SENP1 kinetics. This methodology, although not directly mentioning Senampeline A, represents a sophisticated approach in scientific research where similar compounds could play a role in modulating protein interactions and enzymatic processes (Ling Jiang et al., 2013).

Neuroprotective and Procognitive Activity

This compound, identified as 5-morpholin-4-yl-pentanoic acid (4-pyridin-3-yl-phenyl)-amide [SEN12333 (WAY-317538)], is highlighted for its selective agonism at α7 nicotinic acetylcholine receptors (nAChR), showcasing significant neuroprotective and procognitive properties. It's demonstrated to improve episodic memory in rodent models through mechanisms likely involving α7 nAChR activation, offering potential utility in treating cognitive dysfunction associated with Alzheimer's disease and schizophrenia. This research underscores the compound's potential in targeting neurodegenerative and cognitive disorders (R. Roncarati et al., 2009).

Protein Electrocatalysis for miRNA Sensing

Innovative research has developed a protein-facilitated electrocatalytic sensor for detecting microRNA signatures in human serum, pivotal for diagnosing various diseases, including cancer. While this study does not directly involve this compound, it exemplifies the kind of groundbreaking scientific applications where compounds with specific bioactivities could be integral in enhancing sensor sensitivities or specificity, potentially including those targeting neural or cognitive health markers (Mahmoud Labib et al., 2015).

Ceramide as a Putative Second Messenger

Research into the role of ceramide, a sphingolipid that acts as a second messenger in various cellular processes, including nerve growth factor (NGF)-mediated pathways, offers insights into molecular mechanisms that could be relevant to this compound's action. Understanding how NGF and ceramide modulate neuronal excitability and signal transduction pathways provides a framework for exploring how this compound and similar compounds might influence neurobiological processes, particularly in contexts of inflammation and sensory neuron function (Y. H. Zhang et al., 2002).

特性

IUPAC Name |

[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-(3-methylbut-2-enoyloxymethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO8/c1-7-16(5)24(29)34-20-12-21(33-17(6)27)26-10-9-19(23(20)26)14-32-25(30)18(8-2)13-31-22(28)11-15(3)4/h7-11,20-21H,12-14H2,1-6H3/b16-7+,18-8+/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBWFFPQOFEYIE-LSKSLASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(N2C1=C(C=C2)COC(=O)C(=CC)COC(=O)C=C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H](N2C1=C(C=C2)COC(=O)/C(=C/C)/COC(=O)C=C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211863 | |

| Record name | Senampeline A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62787-00-2, 62841-11-6 | |

| Record name | rel-[(1R,3S)-3-(Acetyloxy)-2,3-dihydro-1-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methyl (2E)-2-[[(3-methyl-1-oxo-2-buten-1-yl)oxy]methyl]-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62787-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senampeline A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062787002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senampeline C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062841116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senampeline A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。